o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-

Dopamine D2 receptor Radioligand binding Substituted benzamide

(-)-Eticlopride, systematically named (S)-(-)-5-chloro-3-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide (also designated FLB 131 or A38503), is a substituted benzamide dopamine D2-like receptor antagonist. It belongs to the 6-methoxysalicylamide subclass of benzamide neuroleptics and was originally developed at Astra Läkemedel as a potential antipsychotic agent.

Molecular Formula C15H21ClN2O3
Molecular Weight 312.79 g/mol
CAS No. 28626-35-9
Cat. No. B13816206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-
CAS28626-35-9
Molecular FormulaC15H21ClN2O3
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl
InChIInChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20)
InChIKeyKOWANBRZFLSWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Eticlopride (CAS 28626-35-9): Procurement-Relevant Identity and Pharmacological Classification


(-)-Eticlopride, systematically named (S)-(-)-5-chloro-3-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide (also designated FLB 131 or A38503), is a substituted benzamide dopamine D2-like receptor antagonist [1]. It belongs to the 6-methoxysalicylamide subclass of benzamide neuroleptics and was originally developed at Astra Läkemedel as a potential antipsychotic agent [2]. The compound is the optically pure (S)-(-) enantiomer and is used almost exclusively as a research tool for probing dopamine D2 and D3 receptor function in vitro and in vivo, rather than as a therapeutic [1]. Its defining pharmacological features include subnanomolar affinity for D2 receptors and a selectivity profile that distinguishes it sharply from both earlier-generation benzamides (e.g., sulpiride) and classical butyrophenone antipsychotics (e.g., haloperidol) [1].

Why Generic Substitution of (-)-Eticlopride with Raclopride, Sulpiride, or Other In-Class Benzamides Is Scientifically Unsupported


Substituted benzamide dopamine antagonists are not pharmacologically interchangeable despite sharing a common salicylamide or benzamide scaffold. Within this class, D2 receptor affinity spans four orders of magnitude—from (-)-eticlopride (Ki = 0.09 nM) through raclopride (Ki = 3.4 nM) and sulpiride (Ki = 18.2 nM) to remoxipride (Ki = 703 nM)—as measured under identical radioligand displacement conditions [1]. Moreover, the sodium-dependence of binding, a hallmark of benzamide-D2 receptor interactions critical for conformational selectivity, differs dramatically across analogs: the magnitude of Na⁺-induced affinity enhancement and the absolute affinity in physiological Na⁺ concentrations are compound-specific parameters that cannot be predicted from structural similarity alone [2]. Enantiomeric purity introduces an additional layer of non-interchangeability, as only the (S)-(-) enantiomer of eticlopride possesses high-affinity D2 binding activity, whereas the (R)-(+) enantiomer is essentially inactive . These quantitative gaps mean that experimental protocols validated with (-)-eticlopride cannot simply be ported to raclopride, sulpiride, or racemic mixtures without fundamental redesign.

(-)-Eticlopride Quantitative Differentiation Evidence: Comparator-Backed Procurement Data for D2/D3 Receptor Research


D2 Receptor Binding Affinity: (-)-Eticlopride vs. Raclopride, Sulpiride, Haloperidol, and Remoxipride Under Identical Assay Conditions

In direct head-to-head radioligand displacement assays using [³H]spiperone on rat, pig, or calf brain striatal membranes, (-)-eticlopride exhibits a D2 receptor Ki of 0.09 nM, which is 38-fold lower (more potent) than the closest benzamide analog raclopride (Ki = 3.4 nM), approximately 13-fold more potent than the butyrophenone haloperidol (Ki = 1.2 nM), over 200-fold more potent than sulpiride (Ki = 18.2 nM), and over 7,800-fold more potent than remoxipride (Ki = 703 nM) [1]. These values were compiled from the same reference dataset (Hall et al., Ref. 14 in Martelle & Nader 2008) and represent the most internally consistent comparator set available.

Dopamine D2 receptor Radioligand binding Substituted benzamide Affinity comparison

Sodium-Dependent D2 Receptor Binding: (-)-Eticlopride vs. Sulpiride Under Physiologically Relevant Na⁺ Concentrations

In radioligand binding experiments directly comparing (-)-eticlopride and sulpiride on D2 receptor-containing membranes in the presence and absence of 144 mM Na⁺, eticlopride exhibited a Ki of 0.27 ± 0.03 nM (+Na⁺) versus 0.67 ± 0.11 nM (-Na⁺), representing a modest 2.5-fold sodium-dependent enhancement [1]. In striking contrast, sulpiride showed a Ki of 16.7 ± 1.6 nM (+Na⁺) versus 379 ± 141 nM (-Na⁺), a 22.7-fold enhancement [1]. Under physiologically relevant sodium conditions, (-)-eticlopride is approximately 62-fold more potent than sulpiride at the D2 receptor (0.27 nM vs. 16.7 nM). The differential magnitude of Na⁺-sensitivity indicates fundamentally distinct conformational interactions with the receptor's allosteric sodium binding pocket [1].

Sodium-dependence D2 receptor conformation Allosteric modulation Benzamide pharmacology

In Vivo Behavioral Potency: (-)-Eticlopride vs. Haloperidol, Remoxipride, and Sulpiride in Blockade of Dopamine-Mediated Hyperactivity

In the blockade of dopamine-mediated hyperlocomotion (HAI) in the rat—a behavioral model predictive of antipsychotic activity—(-)-eticlopride demonstrated an ED50 of 32 nM/kg (i.p.), compared to 290 nM/kg for haloperidol, 860 nM/kg for remoxipride, and 28,200 nM/kg for sulpiride [1]. This corresponds to a 9-fold greater in vivo potency than haloperidol, approximately 27-fold greater than remoxipride, and over 880-fold greater than sulpiride [1]. Notably, whereas haloperidol was nearly equipotent in inhibiting HAI and stereotypy (SAI), (-)-eticlopride showed a separation of potency between these two behaviors—being 9-fold more potent at inhibiting HAI than haloperidol but nearly equipotent at inhibiting SAI—suggesting a differentiated mesolimbic vs. nigrostriatal functional profile [1].

In vivo pharmacology Hyperlocomotion inhibition Antipsychotic model ED50 comparison

Structural Biology Tool Compound: Human D3 Receptor Crystal Structure Solved Exclusively with (-)-Eticlopride (PDB: 3PBL)

The only high-resolution crystal structure of the human dopamine D3 receptor (D3R) co-crystallized with an antagonist was solved using (-)-eticlopride as the co-crystallized ligand, deposited as PDB entry 3PBL at 2.89 Å resolution [1]. This structure revealed critical features of the D3R orthosteric binding pocket, the conformation of extracellular loop 2, and the ionic lock configuration on the intracellular side [1]. Importantly, eticlopride served as the structural template for the subsequent design of D3R-selective antagonists (e.g., R-22 and analogs) by revealing an extracellular extension of the binding pocket that differs between the highly homologous D2R and D3R [1]. No equivalent crystal structure exists for raclopride, sulpiride, or remoxipride in complex with D3R at comparable resolution, making eticlopride the structurally best-characterized benzamide antagonist for structure-based drug design targeting D2-like receptors [2].

Crystal structure D3 dopamine receptor GPCR structural biology Drug design template

Enantioselectivity: S-(-)-Eticlopride Active Form vs. R-(+)-Eticlopride as a Biologically Inert Procurement Control

The dopamine D2/D3 receptor antagonist activity of eticlopride resides exclusively in the (S)-(-) enantiomer. The (R)-(+) enantiomer (CAS 84226-12-0 as the hydrochloride) is described as the biologically inactive enantiomer and is commercially available as a negative control . The S-(-) free base (CAS 97612-24-3) exhibits a specific optical rotation of [α]²⁷/D -7.2° (c = 0.3 in methanol) [1]. While quantitative Ki values for the pure R-(+) enantiomer at D2 receptors are not widely published in the peer-reviewed primary literature, commercial vendors consistently report a 50- to 100-fold lower affinity relative to the S-(-) form . This enantioselectivity is attributed to the stereochemical requirements of the orthosteric binding pocket, where the (S)-configured pyrrolidine methyl substituent makes critical interactions with residues identified in the D3R crystal structure [2].

Enantioselectivity Stereochemical purity D2 receptor Chiral pharmacology

(-)-Eticlopride Application Scenarios: Evidence-Anchored Research and Procurement Use Cases


High-Sensitivity D2 Receptor Occupancy Studies Requiring Subnanomolar Affinity

Experimental protocols that demand maximal D2 receptor occupancy at minimal ligand concentrations—such as ex vivo autoradiography with [³H]-labeled tracers, in vivo receptor occupancy measurements using PET, or competitive displacement experiments in tissue homogenates with limited receptor density—benefit from (-)-eticlopride's Ki of 0.09 nM at D2 receptors. This represents a 38-fold affinity advantage over raclopride (Ki = 3.4 nM) and a >200-fold advantage over sulpiride (Ki = 18.2 nM), enabling detectable specific binding at concentrations where comparator benzamides would produce inadequate signal-to-noise ratios [1].

Discrimination of Mesolimbic vs. Nigrostriatal D2 Receptor Function in Behavioral Pharmacology

(-)-Eticlopride's in vivo profile—9-fold more potent than haloperidol at inhibiting hyperlocomotion (HAI, ED50 = 32 nM/kg) while being nearly equipotent at inhibiting stereotypy (SAI)—makes it a superior tool for experiments designed to dissociate mesolimbic from nigrostriatal dopaminergic contributions to behavior [1]. This separation of potency is not observed with haloperidol, which shows equal potency across both behavioral endpoints, nor is it achievable with sulpiride, whose ED50 of 28,200 nM/kg for HAI requires doses that introduce confounding off-target effects [1].

Structure-Based Drug Design Targeting Dopamine D3 Receptors

The D3R-eticlopride co-crystal structure (PDB: 3PBL, 2.89 Å) provides the only experimentally determined binding mode of a benzamide antagonist at a D2-like receptor [2]. This structure has been used as the docking template for the rational design of D3R-selective antagonists and partial agonists, including the compound series exemplified by R-22, which exploits an extracellular extension of the eticlopride binding pocket that differs between D2R and D3R [2]. Computational chemistry groups and medicinal chemistry programs targeting D3R-selective ligands require authentic (-)-eticlopride as a reference ligand for docking validation and binding mode calibration [2].

Sodium-Dependent GPCR Conformational Pharmacology Studies

The distinct sodium-dependence profile of (-)-eticlopride—a modest 2.5-fold Na⁺-induced affinity enhancement compared to the 22.7-fold enhancement observed for sulpiride—makes it a valuable comparator ligand for investigating the allosteric mechanisms linking the Na⁺ binding pocket (centered on Asp80²·⁵⁰ in D2R) to the orthosteric site [3]. In experimental systems where sodium concentration is an independent variable, (-)-eticlopride serves as a reference compound whose binding is relatively refractory to sodium fluctuations, in contrast to sulpiride, whose affinity varies nearly 23-fold across the physiological sodium range [3].

Quote Request

Request a Quote for o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.